molecular formula C10H18N2O B7919809 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone

Cat. No.: B7919809
M. Wt: 182.26 g/mol
InChI Key: YPWQBCTVFJVETL-JTQLQIEISA-N
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Description

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylamino group attached to a piperidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.

    Formation of the Ethanone Group: The ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-propanone
  • 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-butanone

Comparison: 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone is unique due to its specific ethanone group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl chain lengths. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[(3S)-3-(cyclopropylamino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(7-12)11-9-4-5-9/h9-11H,2-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWQBCTVFJVETL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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